(1R,3S)-3-Aminocyclopentanol
Overview
Description
(1R,3S)-3-Amino-cyclopentanol is a synthetic intermediate useful for pharmaceutical synthesis.
Scientific Research Applications
Metabotropic Excitatory Amino Acid Receptors
(1R,3S)-3-Aminocyclopentanol has been studied for its interaction with metabotropic excitatory amino acid receptors. For instance, a research paper by Schoepp et al. (1991) found that while (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD) was effective in stimulating [3H]phosphoinositide hydrolysis in rat hippocampus slices, the 1R,3S-ACPD variant was much less potent and efficacious. This indicates the compound's selective interaction with metabotropic excitatory amino acid receptors (Schoepp et al., 1991).
Pharmacological Characterization
This compound and its variants have been used in pharmacological studies to understand receptor subtype specificity. A study by Bräuner-Osborne et al. (1997) examined analogues of 1-aminocyclopentane-1,3-dicarboxylic acid at cloned metabotropic glutamic acid receptors, revealing insights into receptor subtype selectivity and agonist/antagonist behavior of these compounds (Bräuner‐Osborne et al., 1997).
Synthesis and Testing as Glycosidase Inhibitors
Another area of research is the synthesis of aminocyclopentanols, like this compound, for their potential as sugar mimics. Bøjstrup and Lundt (2005) synthesized aminocyclopentanols to mimic intermediates in the hydrolysis of α-D-galactosides. These compounds were tested for their inhibition of α- and β-galactosidases, though they showed no anomer selectivity in their inhibitory actions (Bøjstrup & Lundt, 2005).
Neuroscience Research
In neuroscience, this compound isomers have been used to study their effects on brain receptors and neuronal activity. For example, the work by Linden et al. (1994) used a mixture of 1-aminocyclopentane-trans-1,3-dicarboxylic acid (t-ACPD), which includes the 1R,3S isomer, to study its effects on calcium mobilization and inward current in cultured cerebellar Purkinje neurons. This research contributes to understanding the role of metabotropic glutamate receptors in neuronal signaling (Linden et al., 1994).
Safety and Hazards
“(1R,3S)-3-Aminocyclopentanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is also harmful by inhalation, in contact with skin, and if swallowed .
Mechanism of Action
Target of Action
The primary target of (1R,3S)-3-Aminocyclopentanol is the enzyme Ornithine Aminotransferase (OAT) . OAT is a pyridoxal 5’-phosphate-dependent enzyme that has been implicated as a treatment target for hepatocellular carcinoma (HCC), the most common form of liver cancer .
Mode of Action
The compound interacts with its target, OAT, through a unique mechanism involving fluoride ion elimination to an activated 1,1’-difluoroolefin, followed by conjugate addition and hydrolysis . This mechanism is based on known aminotransferase inactivators and was confirmed through crystallography and intact protein mass spectrometry .
Biochemical Pathways
Disruption of these pathways could lead to a decrease in the proliferation of cancer cells .
Pharmacokinetics
Similar compounds have been shown to be well-distributed in the body, except for the central nervous system . Fecal excretion is the major route of elimination
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its inhibition of OAT. This could lead to a decrease in the proliferation of cancer cells, particularly in the context of hepatocellular carcinoma . .
Biochemical Analysis
Biochemical Properties
(1R,3S)-3-Aminocyclopentanol can participate in a variety of biochemical reactions due to its amine group. It can act as a substrate for enzymes such as transaminases, potentially influencing the synthesis and degradation of amino acids
Molecular Mechanism
The exact molecular mechanism of action of this compound is not well-understood. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression. These hypotheses need to be confirmed through rigorous experimental studies .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of this compound on cellular function in in vitro or in vivo studies have not been reported in the literature. Future studies should investigate these aspects to better understand the temporal dynamics of this compound .
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models. Future studies should investigate this aspect, including any threshold effects, toxic or adverse effects at high doses .
Transport and Distribution
Future studies should investigate this aspect, including any transporters or binding proteins it interacts with, and any effects on its localization or accumulation .
Properties
IUPAC Name |
(1R,3S)-3-aminocyclopentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-4-1-2-5(7)3-4/h4-5,7H,1-3,6H2/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHFYRVZIONNYSM-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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